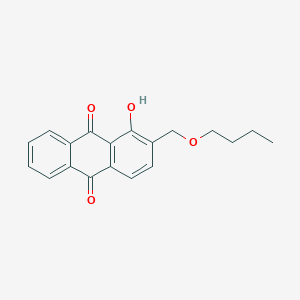
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a phenethoxy group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, photothermal conversion, and as intermediates in organic synthesis.
準備方法
The synthesis of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves multiple steps, starting from anthracene derivativesThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and subsequent substitution reactions with amines and phenethoxy reagents under controlled temperatures and solvents .
化学反応の分析
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of photothermal conversion materials for solar steam generation, where it exhibits high efficiency in converting solar energy to heat
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine and phenethoxy groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
類似化合物との比較
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione: Similar in structure but with a methoxy group instead of a phenethoxy group.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of phenethoxy and bromine groups.
The uniqueness of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in photothermal conversion and organic synthesis.
特性
CAS番号 |
88603-43-4 |
|---|---|
分子式 |
C22H19BrN4O3 |
分子量 |
467.3 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)22(29)18-16(21(15)28)13(25)9-14(20(18)27)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
InChIキー |
BMTPNKOGQHWFGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


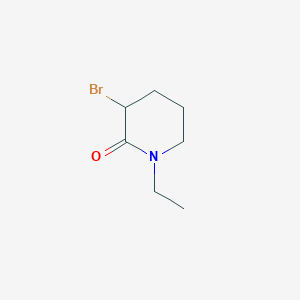
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
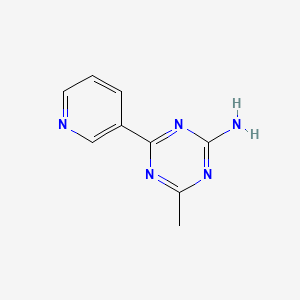
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
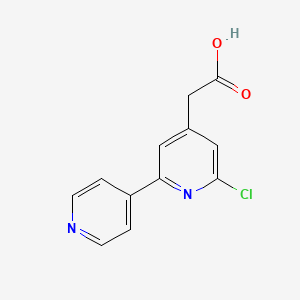
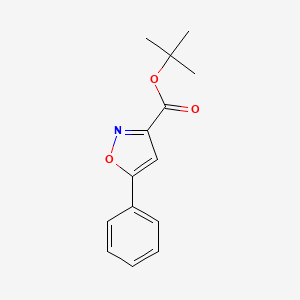

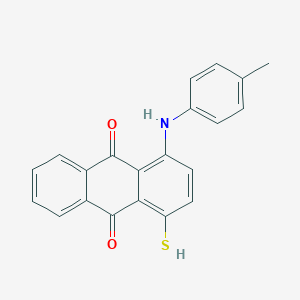
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
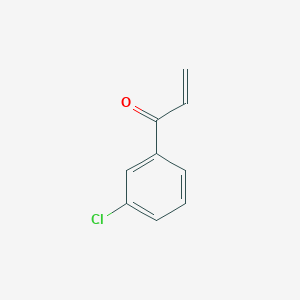
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
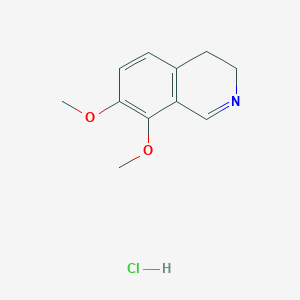
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
